

# Synthesis of delamanid analogue OPC 14714

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An In-Depth Technical Guide to the Synthesis of Delamanid (OPC-67683), an Analogue of OPC-14714

## Executive Summary

Delamanid, also known by its development code OPC-67683, is a pivotal therapeutic agent in the fight against multidrug-resistant tuberculosis (MDR-TB). Its complex molecular architecture, featuring a chiral nitroimidazo[2,1-b]oxazole core, necessitates a sophisticated and stereocontrolled synthetic strategy. This guide provides a detailed examination of a convergent synthetic approach to Delamanid, which shares its core structural motifs with related analogues like OPC-14714. We will dissect the retrosynthetic logic, detail the preparation of key intermediates, and elucidate the final coupling and cyclization strategies. The causality behind experimental choices, from catalyst selection in cross-coupling reactions to the imperative of asymmetric synthesis for biological efficacy, is explained from the perspective of a senior application scientist. All protocols are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

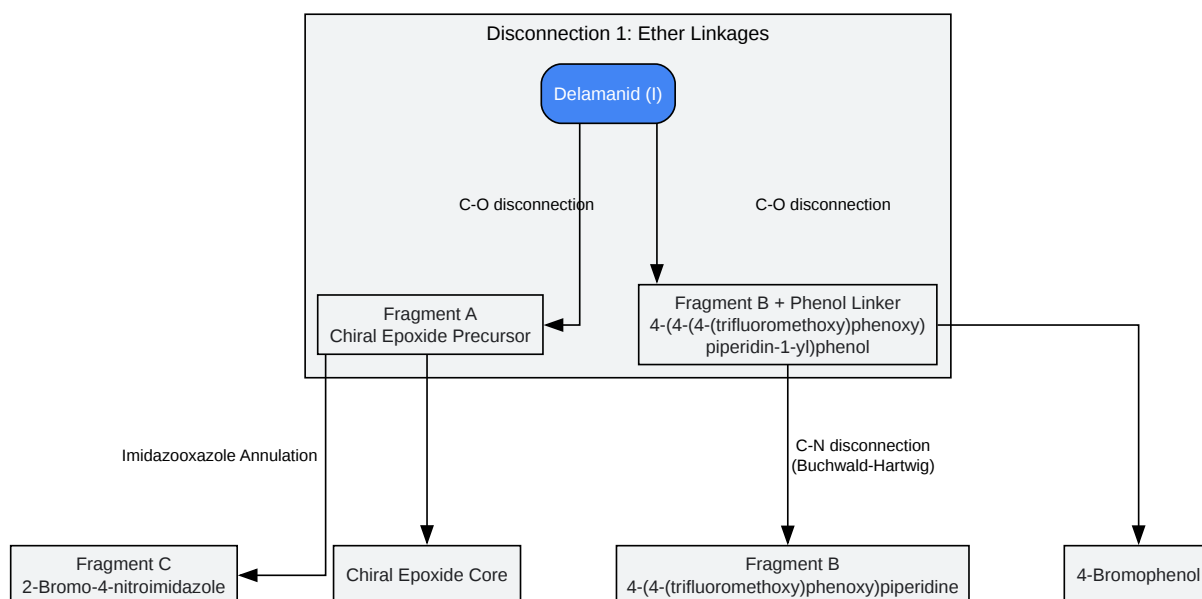
## Introduction: The Challenge of MDR-TB and the Role of Delamanid

Tuberculosis remains a formidable global health threat, exacerbated by the emergence of strains resistant to first-line antibiotics. Delamanid represents a significant advancement, belonging to the nitroimidazole class of compounds. Its mechanism of action involves activation by a deazaflavin-dependent nitroreductase (Ddn) within *Mycobacterium tuberculosis*, leading to the inhibition of mycolic acid synthesis, a critical component of the bacterial cell wall.<sup>[1]</sup> The

biological activity of Delamanid is critically dependent on the (R)-configuration at the C-2 stereocenter of the imidazooxazole ring system. Consequently, its synthesis demands precise control of stereochemistry. This guide focuses on a convergent synthesis, a strategy that enhances efficiency by preparing complex molecular fragments independently before their final assembly.

## Retrosynthetic Analysis of the Delamanid Core

A convergent retrosynthetic strategy for Delamanid (I) identifies three primary synthons. The first disconnection occurs at the two ether linkages attached to the central aromatic ring, revealing a central phenol linker, a chiral epoxide side-chain (Fragment A), and a piperidine-containing side chain (Fragment B). A second disconnection of the imidazo[2,1-b]oxazole ring reveals its precursors: the chiral epoxide and 2-bromo-4-nitroimidazole (Fragment C). This approach allows for parallel synthesis and optimization of each fragment, maximizing overall efficiency.



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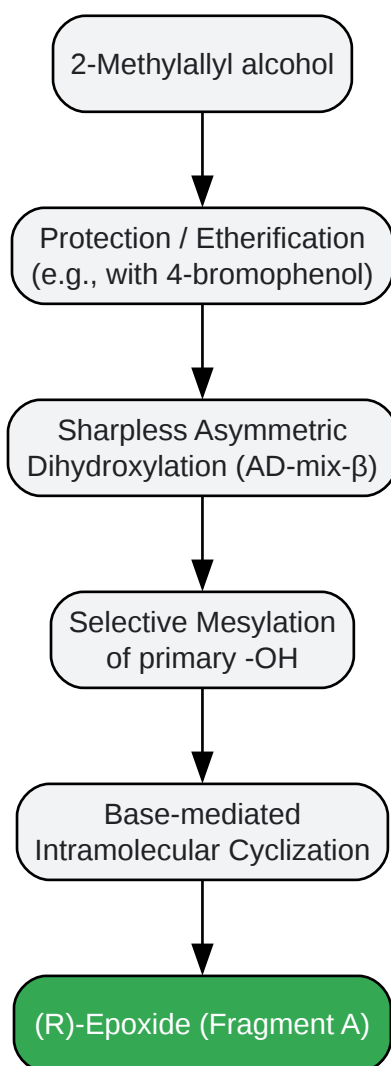
Caption: Retrosynthetic analysis of Delamanid.

## Synthesis of Key Intermediates

### Fragment A: The Chiral Epoxide Precursor

The stereochemistry of Delamanid is established through the synthesis of a chiral epoxide. A highly reliable method for achieving this is the Sharpless asymmetric dihydroxylation.[2][3][4]

Workflow for Chiral Epoxide Synthesis:

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Caption: Workflow for the synthesis of the chiral epoxide.

The causality here is paramount. The use of AD-mix- $\beta$ , containing a chiral ligand, ensures the dihydroxylation of the alkene proceeds with high enantioselectivity, leading to the desired (R)-diol. The subsequent steps convert this diol into the epoxide. First, the primary alcohol is selectively activated, typically as a mesylate. The choice of mesyl chloride is due to its high reactivity with less sterically hindered primary alcohols. Finally, treatment with a base promotes an intramolecular Williamson ether synthesis (an  $S_N2$  reaction), where the secondary alcohol displaces the mesylate to form the epoxide ring with inversion of configuration, locking in the required stereochemistry.<sup>[2][5]</sup>

## Fragment B: 4-[4-(Trifluoromethoxy)phenoxy]piperidine

This fragment is a crucial side chain that modulates the drug's pharmacokinetic properties. Its synthesis is typically achieved via a nucleophilic aromatic substitution or a Williamson ether synthesis.<sup>[6][7][8]</sup>

Protocol for Fragment B Synthesis:

- **Activation of Piperidine:** Ethyl 4-hydroxypiperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine. This converts the hydroxyl group into a good leaving group (mesylate).<sup>[7]</sup>
- **Ether Synthesis:** The activated piperidine derivative is then reacted with 4-(trifluoromethoxy)phenol in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetra-n-butyl ammonium chloride) to form the ether linkage.<sup>[7]</sup>
- **Deprotection:** The N-carboxylate protecting group is removed via hydrolysis, typically using a strong base like potassium hydroxide in ethanol, to yield the desired secondary amine, 4-[4-(trifluoromethoxy)phenoxy]piperidine.<sup>[7]</sup>

The choice of an N-protected piperidine in the initial step is critical to prevent undesired N-arylation or other side reactions at the piperidine nitrogen.

## Fragment C: 2-Bromo-4-nitroimidazole

This building block provides the core nitroimidazole scaffold required for the drug's mechanism of action. It can be synthesized from commercially available 4-nitroimidazole. The bromination is a key step to enable subsequent coupling reactions for the construction of the full Delamanid structure.<sup>[2][3]</sup>

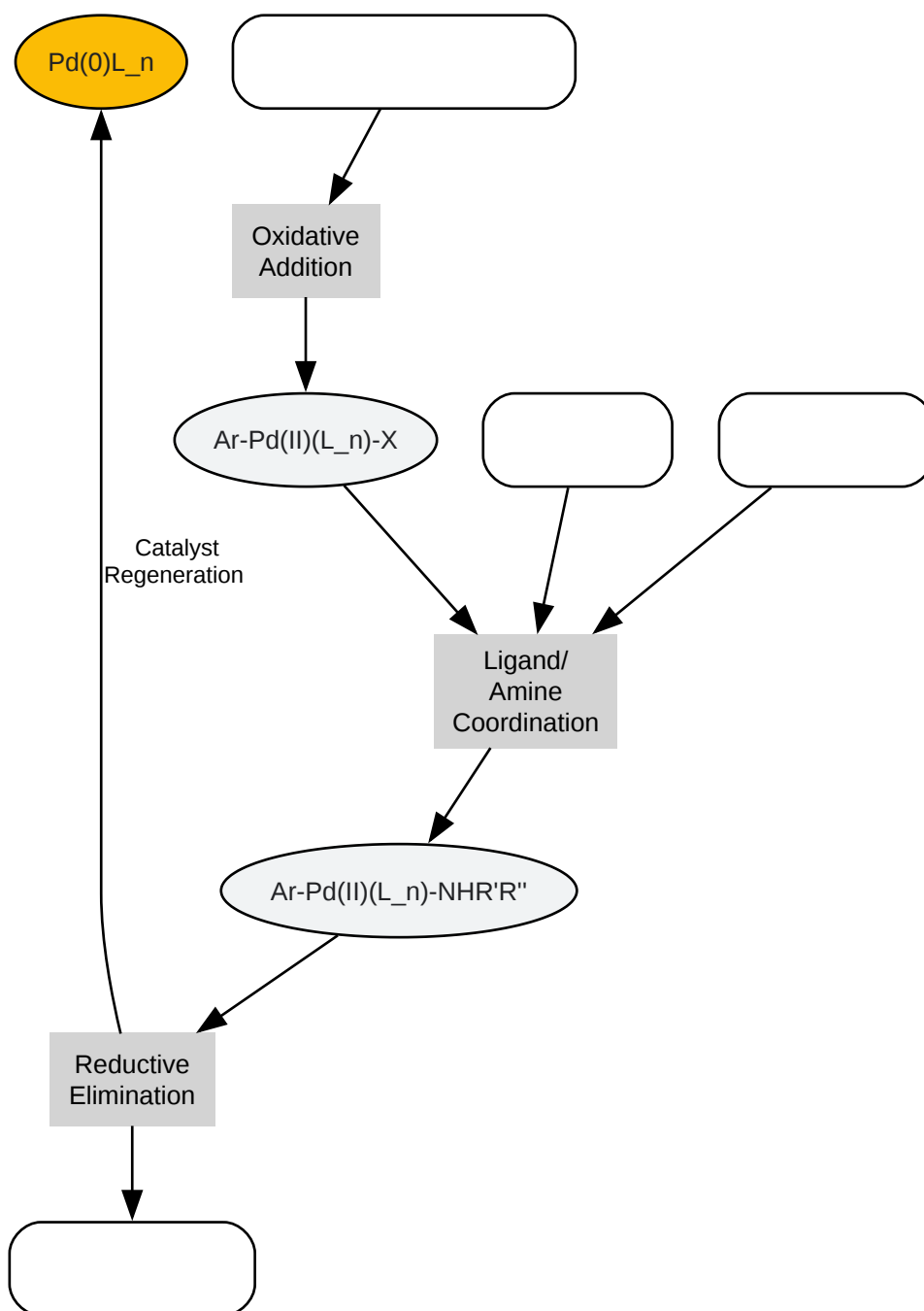
## Convergent Assembly and Final Synthesis

The final stages of the synthesis involve coupling the previously prepared fragments and constructing the fused imidazo[2,1-b]oxazole ring system.

## Assembly of the Core Structure via C-N Cross-Coupling

A highly efficient method for coupling the piperidine fragment (Fragment B) with a phenol linker (e.g., 4-bromophenol) is the Buchwald-Hartwig amination.<sup>[1][9][10]</sup> This palladium-catalyzed cross-coupling reaction is favored over classical methods due to its mild reaction conditions and high functional group tolerance.<sup>[11]</sup>

Buchwald-Hartwig Amination Catalytic Cycle:



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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Choices:

- Catalyst: A palladium source like  $\text{Pd(OAc)}_2$  or  $\text{Pd}_2(\text{dba})_3$  is used.[12] These are pre-catalysts that are reduced in situ to the active  $\text{Pd(0)}$  species.[13]

- **Ligand:** Sterically hindered biarylphosphine ligands (e.g., X-Phos, S-Phos) are crucial. They stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent catalyst decomposition.[\[12\]](#)[\[13\]](#)
- **Base:** A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[\[12\]](#)

## Final Annulation to Form the Imidazo[2,1-b]oxazole Ring

The final key transformation is the reaction of the chiral epoxide intermediate with 2-bromo-4-nitroimidazole (Fragment C), followed by an intramolecular cyclization.[\[2\]](#)[\[3\]](#)

Protocol for Final Ring Formation:

- **Epoxide Opening:** A mixture of the chiral epoxide, 2-bromo-4-nitroimidazole, and a base such as N,N-Diisopropylethylamine (DIPEA) is heated in a sealed tube.[\[2\]](#) The imidazole nitrogen acts as a nucleophile, opening the epoxide ring to form an amino alcohol intermediate.
- **Intramolecular Cyclization:** The resulting intermediate is then treated with a base like cesium carbonate ( $\text{Cs}_2\text{CO}_3$ ) in a polar aprotic solvent like DMF.[\[2\]](#) This promotes an intramolecular  $\text{S}_{\text{N}}2$  reaction where the newly formed alkoxide displaces the bromide on the imidazole ring, forming the fused six-membered oxazole ring and completing the synthesis of Delamanid.[\[2\]](#)[\[3\]](#)

## Quantitative Data and Protocols

### Table 1: Representative Reaction Conditions for Key Steps

Step	Reaction Type	Key Reagents	Catalyst/Ligand	Base	Solvent	Temp (°C)	Yield (%)	Reference
Epoxidation	Asymmetric Dihydroxylation	Allyl ether, NMO	AD-mix-β	K <sub>2</sub> CO <sub>3</sub>	t-BuOH/H <sub>2</sub> O	0	89	[5]
C-N Coupling	Buchwald-Hartwig	Aryl bromide, Amine	Pd <sub>2</sub> (dba) <sub>3</sub> / X-Phos	NaOt-Bu	Toluene	100	~80-95	[12]
Final Annulation	Epoxide Opening & Cyclization	Epoxide, Bromoimidazole	-	DIPEA, then Cs <sub>2</sub> CO <sub>3</sub>	DMF	115, then 50	63-70	[2][3]

## Detailed Protocol: Final Annulation for Delamanid Synthesis[2]

**Self-Validation and Safety:** This protocol involves heating in a sealed tube and the use of high-boiling point, aprotic solvents. All operations must be conducted in a well-ventilated fume hood. Safety glasses, gloves, and a lab coat are mandatory. Pressure build-up in the sealed tube is possible; use appropriate pressure-rated glassware.

- Reagents & Setup:
  - Chiral epoxide intermediate (1.0 mmol)
  - 2-bromo-4-nitro-1H-imidazole (1.0 mmol)
  - N,N-Diisopropylethylamine (DIPEA) (2.0 mL)
  - Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (2.0 mmol)
  - Anhydrous Dimethylformamide (DMF)



- Pressure-rated reaction vial with a screw cap
- Step 1: Epoxide Opening
  - To the pressure-rated vial, add the chiral epoxide intermediate (1.0 mmol), 2-bromo-4-nitro-1H-imidazole (1.0 mmol), and DIPEA (2.0 mL).
  - Seal the vial tightly and place it in a pre-heated oil bath at 115 °C.
  - Heat the mixture for 12 hours. Monitor the reaction progress by TLC or LC-MS if possible.
  - After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.
  - Causality Check: DIPEA acts as both a base and a high-boiling solvent, facilitating the nucleophilic attack of the imidazole onto the epoxide. The high temperature is necessary to overcome the activation energy for this ring-opening step.
- Step 2: Intramolecular Cyclization
  - Carefully open the cooled vial. Add anhydrous DMF and cesium carbonate (2.0 mmol) to the reaction mixture.
  - Stir the reaction mixture at 50 °C for 2 hours.
  - Causality Check:  $\text{Cs}_2\text{CO}_3$  is a strong base that deprotonates the secondary alcohol formed in the previous step. The resulting alkoxide is a potent nucleophile for the intramolecular  $\text{S}_{\text{N}}\text{Ar}$  reaction that forms the final imidazooxazole ring. DMF is an excellent solvent for this type of reaction.
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature.
  - Pour the reaction mixture into water and extract with ethyl acetate (3x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/dichloromethane) to obtain Delamanid as a solid.[2]

## Conclusion

The synthesis of Delamanid (OPC-67683) is a testament to the power of modern synthetic organic chemistry. The convergent strategy, which relies on key transformations such as Sharpless asymmetric dihydroxylation and Buchwald-Hartwig amination, allows for the efficient and stereocontrolled construction of this complex and vital anti-tubercular agent.

Understanding the rationale behind each step—from the selection of a chiral catalyst to establish stereochemistry to the choice of a specific palladium-ligand system for robust C-N bond formation—is essential for researchers in drug development. The principles and protocols outlined in this guide provide a solid foundation for the synthesis of Delamanid and related nitroimidazooxazole analogues.

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